3-Chloro-5-methoxy-4-propoxyphenol
Description
3-Chloro-5-methoxy-4-propoxyphenol is a phenolic derivative characterized by a hydroxyl (-OH) group at the para position relative to a propoxy (-OCH2CH2CH3) substituent, with additional chloro (-Cl) and methoxy (-OCH3) groups at the 3 and 5 positions, respectively.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-propoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-3-4-14-10-8(11)5-7(12)6-9(10)13-2/h5-6,12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWCRPKVMGPOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of chlorination, methylation, and propoxylation reactions under controlled conditions . For instance, the chlorination of a phenol derivative can be achieved using sulfuryl chloride as the chlorinating agent, followed by methylation using dimethyl sulfate and propoxylation using propyl bromide in the presence of a base .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-methoxy-4-propoxyphenol may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro, methoxy, and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the chloro group can yield a dechlorinated phenol derivative .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Chloro-5-methoxy-4-propoxyphenol exerts its effects involves its interaction with molecular targets and pathways within biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The chloro, methoxy, and propoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes, thereby modulating its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
a) 3-(3-Chloro-5-methoxy-4-propoxyphenyl)methanol
- Structure: Replaces the phenolic -OH with a hydroxymethyl (-CH2OH) group.
- Molecular Formula : C11H15ClO3 (vs. C10H13ClO3 for the target compound).
- Key Differences: Reduced acidity due to the absence of the phenolic proton (pKa ~10 for phenol vs. ~15 for benzyl alcohols).
b) 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic Acid
- Structure : Features an acrylic acid (-CH2CH2COOH) substituent.
- Key Differences: The carboxylic acid group introduces strong acidity (pKa ~4-5) and hydrogen-bonding capacity, enhancing water solubility compared to the phenol. Potential for conjugation reactions (e.g., amide formation) due to the carboxylic acid functionality .
c) Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
- Structure: Contains an ester (-COOCH3) and amino (-NH2) group.
- Key Differences: The ester group increases stability under basic conditions but is hydrolyzable in acidic environments. The amino group enables participation in nucleophilic reactions, such as diazotization or Schiff base formation .
Substituent Effects on Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Predicted Solubility (Water) | LogP (Lipophilicity) |
|---|---|---|---|---|
| 3-Chloro-5-methoxy-4-propoxyphenol | 230.66 g/mol | -OH, -Cl, -OCH3, -OCH2CH2CH3 | Low (hydrophobic groups) | ~2.5–3.0 |
| (3-Chloro-5-methoxy-4-propoxyphenyl)methanol | 230.69 g/mol | -CH2OH, -Cl, -OCH3, -OCH2CH2CH3 | Moderate (polar -CH2OH) | ~2.0–2.5 |
| 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid | 284.70 g/mol | -COOH, -Cl, -OCH3, -OCH2CH2CH3 | High (ionizable -COOH) | ~1.5–2.0 |
Notes:
- The propoxy chain in all compounds contributes to higher LogP values compared to shorter alkoxy groups (e.g., methoxy).
- Chlorine’s electron-withdrawing effect enhances stability toward electrophilic substitution but may reduce reactivity in nucleophilic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
